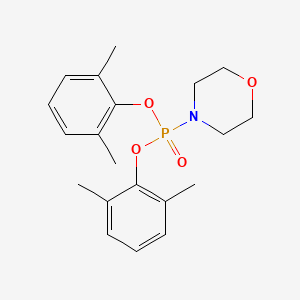![molecular formula C19H39NO3 B14312213 N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate CAS No. 112147-20-3](/img/structure/B14312213.png)
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate is a chemical compound with a complex structure that includes an epoxide group and a quaternary ammonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate typically involves the reaction of dodecylamine with epichlorohydrin, followed by quaternization with dimethyl sulfate. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biocide or antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for use in disinfectants and preservatives.
Medicine
In medicine, the compound’s antimicrobial properties are explored for potential applications in wound care and infection control. Additionally, its structure may be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, detergents, and other consumer products.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate involves its interaction with cellular membranes. The quaternary ammonium ion disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This disruption is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share structural similarities and exhibit comparable antimicrobial properties.
Uniqueness
What sets N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate apart is its epoxide group, which provides additional reactivity and versatility in chemical synthesis. This unique feature allows for a broader range of applications and modifications compared to other quaternary ammonium compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.
Propriétés
Numéro CAS |
112147-20-3 |
|---|---|
Formule moléculaire |
C19H39NO3 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
dodecyl-dimethyl-(oxiran-2-ylmethyl)azanium;acetate |
InChI |
InChI=1S/C17H36NO.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17-16-19-17;1-2(3)4/h17H,4-16H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
ZBUDDPFFDZTGGX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC1CO1.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



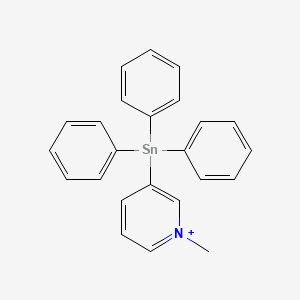


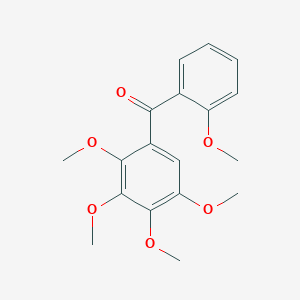
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
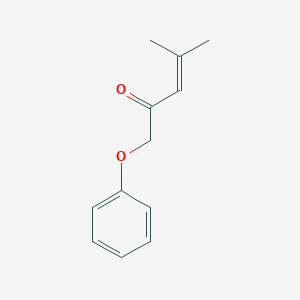
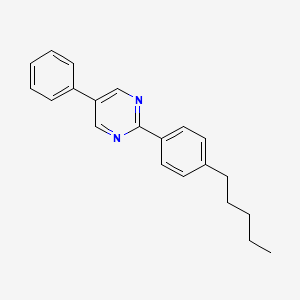
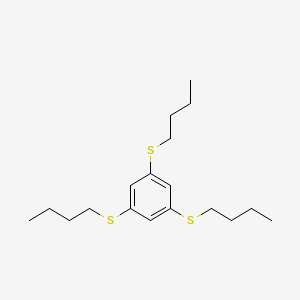
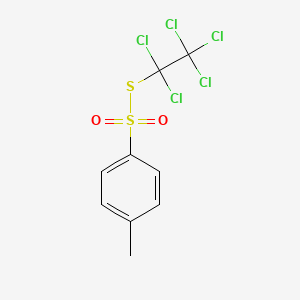
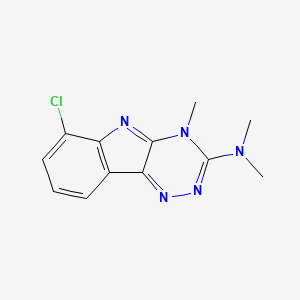
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
